2-Bromo-N-(3-chlorobenzyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-N-[(3-chlorophenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO/c10-5-9(13)12-6-7-2-1-3-8(11)4-7/h1-4H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCSUVXQTZQTDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20734638 | |
| Record name | 2-Bromo-N-[(3-chlorophenyl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20734638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226030-48-3 | |
| Record name | 2-Bromo-N-[(3-chlorophenyl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20734638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Bromo N 3 Chlorobenzyl Acetamide
Strategies for Carbon-Nitrogen Bond Formation in Amides
The crucial step in synthesizing the target molecule is the formation of the carbon-nitrogen bond that defines the amide group. This is most commonly achieved through acylation reactions where the nucleophilic amine of 3-chlorobenzylamine (B151487) attacks an electrophilic carbonyl carbon.
The most direct and widely utilized method for synthesizing 2-Bromo-N-(3-chlorobenzyl)acetamide and its analogues is the reaction between 3-chlorobenzylamine and a bromoacetyl halide, such as bromoacetyl chloride or bromoacetyl bromide. irejournals.comresearchgate.net This reaction, a classic example of nucleophilic acyl substitution, is highly efficient.
The general mechanism involves the lone pair of electrons on the nitrogen atom of 3-chlorobenzylamine attacking the electrophilic carbonyl carbon of the bromoacetyl halide. This forms a tetrahedral intermediate, which then collapses, expelling the halide ion (Cl⁻ or Br⁻) as a leaving group and forming the amide bond. A proton is subsequently lost from the nitrogen atom, often facilitated by a base, to yield the final, neutral amide product.
Research on analogous compounds, such as 2-bromo-N-(p-chlorophenyl) acetamide (B32628), demonstrates this pathway's effectiveness. In a typical laboratory-scale synthesis, 4-chloroaniline (B138754) is reacted with bromoacetyl bromide to produce the corresponding amide. irejournals.com Similarly, 2-chloroaniline (B154045) can be treated with bromoacetyl chloride to form 2-bromo-N-(2-chlorophenyl)acetamide. researchgate.net These established procedures provide a reliable template for the synthesis of this compound.
| Starting Amine | Acylating Agent | Solvent | Base | Reference |
|---|---|---|---|---|
| 2-Chloroaniline | Bromoacetyl chloride | Dichloromethane (B109758) or Ethanol (B145695) | Not specified (amine may act as base) | |
| 4-Chloroaniline | Bromoacetyl bromide | Dichloromethane (CH2Cl2) | Potassium carbonate (K2CO3) | irejournals.com |
While the use of bromoacetyl halides is common, alternative methods for acylation exist. One such strategy involves the use of bromoacetic acid itself, which requires activation to become a sufficiently potent acylating agent. researchgate.net Coupling agents, such as carbodiimides (e.g., DCC, EDC) or other peptide coupling reagents (e.g., HATU), can be employed to activate the carboxylic acid. This activated intermediate is then susceptible to nucleophilic attack by 3-chlorobenzylamine. This approach avoids the handling of moisture-sensitive and highly reactive acyl halides.
Another potential route involves a multi-step synthesis starting from more basic precursors like acetic acid or acetyl chloride. google.com This process would first involve the bromination of the α-carbon of the acetyl group, followed by conversion to an ester or acyl chloride, and finally, amidation with 3-chlorobenzylamine. google.com For example, acetic acid can be brominated, converted to an intermediate like bromoacetyl chloride, and then reacted with the amine. google.com
Optimization of Reaction Conditions
To ensure a high yield of this compound with minimal side products, the optimization of reaction conditions such as the solvent system and the choice of base is critical.
The choice of solvent plays a significant role in the acylation reaction. Solvents are selected based on their ability to dissolve the reactants, their inertness to the reaction conditions, and their influence on the reaction rate and mechanism.
Aprotic Solvents : Dichloromethane (DCM) is a frequently used solvent for these types of reactions. irejournals.com Its non-polar, aprotic nature provides a neutral medium that readily dissolves the organic reactants. It does not interfere with the reaction intermediates and is easily removed during the work-up phase due to its low boiling point. Chloroform has also been used in similar preparations. orgsyn.org
Polar Solvents : Polar solvents like ethanol have also been employed. The polarity of ethanol can facilitate the reaction by stabilizing charged intermediates and aiding in the proton transfer steps of the mechanism. For purification, slow evaporation from an ethanolic solution can be used to obtain high-purity crystals of the final product.
Biphasic Systems : A biphasic system, for instance, combining an organic solvent like dichloromethane with an aqueous solution of a base (e.g., saturated potassium carbonate solution), can be highly effective. irejournals.com In this setup, the reaction occurs in the organic phase, while the acidic byproduct (HBr or HCl) is immediately neutralized by the base in the aqueous phase, driving the reaction to completion.
To counteract this, a base is almost always included in the reaction mixture. The function of the base is to neutralize the acid as it is formed, thereby preserving the nucleophilicity of the starting amine.
Commonly used bases include:
Inorganic Bases : Potassium carbonate (K2CO3) is an effective and inexpensive base, often used as an aqueous solution in a biphasic system or as a solid suspension. irejournals.com
Tertiary Amines : Non-nucleophilic organic bases like pyridine (B92270) or triethylamine (B128534) (TEA) are also common choices. google.com They are soluble in organic solvents and effectively scavenge the acid byproduct without competing in the acylation reaction.
The stoichiometry of the base is also important. At least one equivalent of the base is required for every equivalent of the acyl halide used to ensure complete neutralization of the acid produced.
Temperature and Reaction Time Parameters
The successful synthesis of N-substituted acetamides, including the target compound, is highly dependent on the precise control of temperature and reaction time. The primary synthetic route involves the acylation of 3-chlorobenzylamine with a bromoacetyl halide, typically bromoacetyl chloride or bromoacetyl bromide.
The reaction is generally initiated at a reduced temperature to manage its exothermic nature. A common practice involves cooling the reaction mixture in an ice bath to a temperature range of 0–5 °C before the dropwise addition of the bromoacetyl halide. Maintaining this low temperature during the initial phase is crucial to prevent the formation of side products and ensure a controlled reaction.
Following the initial addition, the reaction mixture is typically allowed to gradually warm to room temperature. The reaction is then stirred for a duration that can range from several hours to overnight to ensure its completion. The progress of the reaction can be monitored using thin-layer chromatography (TLC), with the disappearance of the starting materials indicating the reaction's endpoint. While specific timings for this compound are not documented, analogous syntheses of similar compounds suggest a reaction time of 16 to 24 hours at room temperature is often sufficient. mit.edu
| Parameter | Typical Range/Condition | Rationale |
| Initial Temperature | 0–5 °C | To control the exothermic reaction and minimize side product formation. |
| Reaction Temperature | Room Temperature | To allow the reaction to proceed to completion at a moderate rate. |
| Reaction Time | 16–24 hours | To ensure the complete conversion of starting materials to the desired product. mit.edu |
Purification and Isolation Techniques
Once the reaction is complete, the crude this compound must be isolated and purified to remove unreacted starting materials, reagents, and byproducts. The most common techniques employed for this purpose are chromatographic methods, recrystallization, and solvent extraction.
Chromatographic Methods (e.g., Flash Column Chromatography, Thin Layer Chromatography)
Chromatography is a fundamental technique for the purification of organic compounds. For the purification of this compound, both thin-layer chromatography (TLC) and flash column chromatography are invaluable.
Thin-Layer Chromatography (TLC): TLC is primarily used to monitor the progress of the reaction and to determine the appropriate solvent system for column chromatography. A small sample of the reaction mixture is spotted onto a TLC plate (typically silica (B1680970) gel), which is then developed in a solvent system. The separation of components on the plate, visualized under UV light or with a staining agent, provides a quick assessment of the reaction's status. For similar bromoacetamide derivatives, solvent systems such as petroleum ether/ethyl acetate (B1210297) are commonly used. mit.edu The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter in TLC.
Flash Column Chromatography: For preparative scale purification, flash column chromatography is the method of choice. The crude product is loaded onto a column packed with a stationary phase, most commonly silica gel. A solvent system, predetermined by TLC analysis, is then passed through the column under pressure. The components of the mixture travel through the column at different rates depending on their affinity for the stationary and mobile phases, allowing for their separation. For compounds of similar polarity, a gradient of ethyl acetate in a non-polar solvent like petroleum ether or hexanes is often effective. mit.edu Fractions are collected and analyzed by TLC to identify those containing the pure product.
| Chromatographic Method | Stationary Phase | Typical Mobile Phase (Eluent) | Purpose |
| Thin-Layer Chromatography (TLC) | Silica Gel | Petroleum Ether / Ethyl Acetate (e.g., 4:1 v/v) mit.edu | Reaction monitoring, solvent system optimization. |
| Flash Column Chromatography | Silica Gel | Gradient of Ethyl Acetate in Petroleum Ether or Hexanes mit.edu | Preparative purification of the crude product. |
Recrystallization Procedures
Recrystallization is a powerful technique for purifying solid organic compounds. The principle behind it is the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures. For this compound, a suitable solvent would be one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
While the ideal recrystallization solvent for the title compound is not specified in available literature, ethanol is a common choice for similar aromatic amides. researchgate.net The process involves dissolving the crude solid in a minimum amount of the hot solvent to form a saturated solution. The solution is then allowed to cool slowly, during which the pure compound crystallizes out, leaving the impurities dissolved in the solvent. The crystals are then collected by filtration, washed with a small amount of cold solvent, and dried. The purity of the recrystallized product can be assessed by its melting point and spectroscopic analysis.
Solvent Extraction Methodologies
Solvent extraction is a crucial workup step to separate the desired product from the reaction mixture based on its solubility characteristics. After the reaction is deemed complete, the mixture is typically quenched, often with water, and then transferred to a separatory funnel. An organic solvent that is immiscible with water, such as dichloromethane or ethyl acetate, is added. mit.edu
The contents of the funnel are shaken to allow for the partitioning of the components between the aqueous and organic layers. This compound, being an organic compound, will preferentially dissolve in the organic layer. The aqueous layer, containing inorganic salts and other water-soluble impurities, is then separated and discarded. The organic layer is often washed successively with a dilute acid, a dilute base (like a saturated sodium bicarbonate solution), and brine (a saturated sodium chloride solution) to remove any remaining acidic or basic impurities and to aid in the removal of water. Finally, the organic layer is dried over an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can then be further purified by chromatography or recrystallization. mit.edu
Advanced Structural Characterization and Elucidation
Spectroscopic Analysis for Structural Confirmation
Spectroscopic methods provide detailed information about the molecular structure, functional groups, and atomic arrangement within 2-Bromo-N-(3-chlorobenzyl)acetamide. Each technique offers unique insights that, when combined, allow for an unambiguous elucidation of the compound's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. Analysis of both proton (¹H) and carbon-13 (¹³C) spectra provides information on the chemical environment, connectivity, and number of different types of atoms in the molecule.
In the ¹H-NMR spectrum of this compound, distinct signals are expected for each chemically non-equivalent proton. The analysis of a closely related compound, N-benzyl-2-bromoacetamide, shows signals for the bromoacetyl methylene (B1212753) protons (CH₂-Br) at approximately 3.93 ppm (singlet), the benzylic methylene protons (N-CH₂) at around 4.48 ppm (doublet), and the aromatic protons between 7.25-7.41 ppm apm.ac.cn. For 2-Bromo-N-(p-chlorophenyl) acetamide (B32628), the methylene signal of the acetamide moiety appears at 4.014 ppm irejournals.com.
Based on these principles and comparative data, the following proton signals can be predicted for this compound:
Amide Proton (N-H): A broad singlet is expected, typically in the range of 8.0-8.5 ppm. Its chemical shift can be sensitive to solvent and concentration. This proton would show coupling to the adjacent benzylic methylene protons, appearing as a triplet.
Aromatic Protons (Ar-H): The four protons on the 3-chlorobenzyl ring are chemically distinct and would appear as a complex multiplet pattern in the aromatic region, generally between 7.20 and 7.40 ppm.
Benzylic Methylene Protons (N-CH₂): These two protons are adjacent to the nitrogen and the aromatic ring. They are expected to produce a doublet around 4.4-4.6 ppm due to coupling with the amide (N-H) proton.
Bromoacetyl Methylene Protons (CH₂-Br): These two protons are adjacent to the electron-withdrawing carbonyl and bromine groups, resulting in a downfield shift. A sharp singlet is predicted in the range of 3.9-4.1 ppm.
Table 1: Predicted ¹H-NMR Chemical Shifts for this compound
| Proton Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Amide (N-H) | 8.0 - 8.5 | Triplet (t) | 1H |
| Aromatic (Ar-H) | 7.20 - 7.40 | Multiplet (m) | 4H |
| Benzylic (N-CH₂) | 4.4 - 4.6 | Doublet (d) | 2H |
| Bromoacetyl (CH₂-Br) | 3.9 - 4.1 | Singlet (s) | 2H |
The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. For the related compound 2-bromo-N-(p-chlorophenyl) acetamide, the methylene carbon of the acetamide group gives a signal at 29.320 ppm irejournals.com. In N-(substituted phenyl)-2-chloroacetamides, the carbonyl carbon (C=O) appears around 165 ppm and the chloroacetyl carbon (CH₂Cl) is observed near 44 ppm nih.gov.
Extrapolating from this data, the predicted chemical shifts for the nine unique carbon atoms in this compound are as follows:
Carbonyl Carbon (C=O): This carbon is highly deshielded and is expected to appear far downfield, typically in the 165-168 ppm range.
Aromatic Carbons (Ar-C): Six distinct signals are anticipated for the aromatic carbons. The carbon bearing the chlorine atom (C-Cl) would be found around 134 ppm, while the other five carbons would resonate between 126 and 139 ppm.
Benzylic Methylene Carbon (N-CH₂): This carbon, attached to the nitrogen and the aromatic ring, is predicted to have a chemical shift in the range of 43-46 ppm.
Bromoacetyl Methylene Carbon (CH₂-Br): This carbon is attached to the bromine and the carbonyl group and is expected to resonate in the 28-32 ppm range.
Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon Group | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 165 - 168 |
| Aromatic (C-Cl) | ~134 |
| Aromatic (C-H & C-C) | 126 - 139 |
| Benzylic (N-CH₂) | 43 - 46 |
| Bromoacetyl (CH₂-Br) | 28 - 32 |
While direct experimental data for 2D-NMR of this specific compound is not available, techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental for definitive structural proof.
COSY (¹H-¹H Correlation): A COSY experiment would confirm the connectivity between adjacent protons. A key correlation would be observed between the amide N-H proton signal and the benzylic N-CH₂ proton signals, confirming the amide linkage to the benzyl (B1604629) group. Correlations among the aromatic protons would also help in assigning their specific positions on the ring.
HSQC (¹H-¹³C Correlation): An HSQC experiment would establish direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals for the benzylic and bromoacetyl methylene groups to their corresponding carbon signals identified in the ¹³C-NMR spectrum, confirming the assignment of the -CH₂-Br and -N-CH₂- fragments.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The spectrum of this compound is expected to show characteristic absorption bands for the amide group and the substituted benzene (B151609) ring.
Key predicted vibrational frequencies include:
N-H Stretch: A sharp peak characteristic of a secondary amide is expected around 3300 cm⁻¹.
Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.
Aliphatic C-H Stretch: Signals for the two CH₂ groups appearing just below 3000 cm⁻¹.
C=O Stretch (Amide I band): A strong, sharp absorption is predicted in the range of 1650-1680 cm⁻¹, which is characteristic of a secondary amide carbonyl group.
N-H Bend (Amide II band): A strong band is expected around 1550 cm⁻¹.
Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
C-Cl and C-Br Stretches: Absorptions for these halide bonds would appear in the fingerprint region, typically below 800 cm⁻¹.
Table 3: Predicted IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Predicted Frequency (cm⁻¹) | Intensity |
| Amide (N-H) | Stretch | ~3300 | Medium-Strong |
| Aromatic (C-H) | Stretch | >3000 | Medium |
| Aliphatic (C-H) | Stretch | <3000 | Medium |
| Carbonyl (C=O) | Stretch (Amide I) | 1650 - 1680 | Strong |
| Amide (N-H) | Bend (Amide II) | ~1550 | Strong |
| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium-Weak |
| C-Cl / C-Br | Stretch | <800 | Medium |
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pattern Determination
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The molecular formula of this compound is C₉H₉BrClNO, with a calculated molecular weight of approximately 262.53 g/mol bldpharm.comchemenu.com.
The mass spectrum would exhibit a distinctive molecular ion cluster (M⁺, M⁺+2, M⁺+4, M⁺+6) due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). The most intense peak in this cluster would correspond to the [C₉H₉⁷⁹Br³⁵ClNO]⁺ ion at m/z ≈ 261.
Key fragmentation pathways would likely include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group, leading to the loss of the •CH₂Br radical.
Benzylic Cleavage: Cleavage of the N-CH₂ bond to form the stable 3-chlorobenzyl cation at m/z = 125. This is often a prominent peak in the spectrum of benzyl amides.
Loss of the Bromoacetyl Group: Cleavage of the amide C-N bond can lead to the formation of the [M - BrCH₂CO]⁺ fragment.
Table 4: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment Ion | Structure | Predicted m/z |
| Molecular Ion | [C₉H₉BrClNO]⁺ | 261 / 263 / 265 |
| 3-chlorobenzyl cation | [C₇H₆Cl]⁺ | 125 / 127 |
| [M - Br]⁺ | [C₉H₉ClNO]⁺ | 182 / 184 |
| [M - CH₂Br]⁺ | [C₈H₇ClNO]⁺ | 168 / 170 |
Solid-State Structural Investigations
Experimental data regarding the crystal system and space group for this compound is not available in the reviewed literature.
Specific torsion angles and a definitive analysis of the molecular conformation of this compound, as determined by single-crystal X-ray diffraction, have not been reported.
A detailed description of the intermolecular interactions and crystal packing of this compound is not possible without experimental crystallographic data.
Single-Crystal X-ray Diffraction Analysis
Elemental Composition Verification
Specific published data from the elemental analysis of this compound could not be located.
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Calculations
DFT is a quantum mechanical modeling method used to investigate the electronic structure (principally the electron density) of many-body systems, in particular atoms, molecules, and the condensed phases. This approach allows for the calculation of various molecular properties that are central to understanding the chemical nature of 2-Bromo-N-(3-chlorobenzyl)acetamide.
The first step in a computational study is typically geometry optimization, where the lowest energy arrangement of the atoms in the molecule is determined. This process identifies the most stable three-dimensional structure by calculating forces on each atom and adjusting their positions until a minimum on the potential energy surface is found.
For a flexible molecule like this compound, which has several rotatable single bonds (e.g., C-N, C-C bonds), a conformational analysis is crucial. researchgate.netscielo.brfigshare.com This involves exploring the potential energy surface to identify various stable conformers (rotamers) and the energy barriers between them. The amide bond (CO-NH) itself can exist in cis and trans configurations, with the trans form generally being more stable due to reduced steric hindrance. scielo.br The orientation of the 3-chlorobenzyl group relative to the acetamide (B32628) moiety, and the rotation around the C-C bond of the bromoacetyl group, define the molecule's conformational landscape. mdpi.comnih.gov
DFT calculations, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, would predict the bond lengths, bond angles, and dihedral angles for the most stable conformer. eurjchem.comresearchgate.net Studies on similar N-benzyl acetamides and N-chlorophenyl acetamides confirm that the final geometry is a delicate balance of steric repulsion and stabilizing intramolecular interactions. researchgate.netxisdxjxsu.asia
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Hypothetical Data Based on Analogous Structures)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length (Å) | C=O | 1.235 |
| Bond Length (Å) | C-N (amide) | 1.358 |
| Bond Length (Å) | N-C (benzyl) | 1.465 |
| Bond Length (Å) | C-Br | 1.942 |
| Bond Length (Å) | C-Cl | 1.748 |
| Bond Angle (°) | O=C-N | 123.1 |
| Bond Angle (°) | C-N-C | 121.5 |
| Dihedral Angle (°) | O=C-N-C | ~180 (trans) |
Once the geometry is optimized, a vibrational frequency analysis can be performed. This calculation predicts the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific normal mode of vibration, such as the stretching or bending of bonds. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. nih.govnsf.gov
For this compound, key vibrational modes would include:
N-H stretching: Typically found in the 3300-3500 cm⁻¹ region.
Aromatic C-H stretching: Occurring just above 3000 cm⁻¹.
Aliphatic C-H stretching: Occurring just below 3000 cm⁻¹.
C=O (Amide I) stretching: A strong, characteristic band usually between 1650-1680 cm⁻¹.
N-H bending (Amide II): Found around 1550 cm⁻¹.
C-N stretching: Vibrations associated with the amide and benzyl (B1604629) groups.
C-Cl and C-Br stretching: These occur at lower frequencies, typically below 800 cm⁻¹.
Comparing the calculated frequencies with experimental IR or Raman spectra helps confirm the molecular structure. nih.gov
Table 2: Illustrative Calculated Vibrational Frequencies and Assignments (Hypothetical Data)
| Frequency (cm⁻¹) | Assignment | Vibrational Mode |
|---|---|---|
| 3435 | ν(N-H) | N-H stretch |
| 3070 | ν(C-H)ar | Aromatic C-H stretch |
| 2955 | ν(C-H)al | Aliphatic C-H stretch |
| 1675 | ν(C=O) | Amide I band |
| 1550 | δ(N-H) | Amide II band |
| 1240 | ν(C-N) | Amide III band |
| 780 | ν(C-Cl) | C-Cl stretch |
| 650 | ν(C-Br) | C-Br stretch |
DFT also provides deep insights into the electronic properties of the molecule, which are fundamental to its reactivity and interactions.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. eurjchem.comnih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.netdergipark.org.tr
In this compound, the HOMO is expected to be localized primarily on the electron-rich 3-chlorobenzyl ring and the lone pairs of the oxygen and nitrogen atoms. The LUMO is likely to be distributed over the carbonyl group and the aromatic ring, possessing π* antibonding character. The energy gap would indicate the molecule's propensity for charge transfer interactions. xisdxjxsu.asianih.gov
Table 3: Illustrative Frontier Orbital Energies (Hypothetical Data)
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.95 |
| LUMO Energy | -1.25 |
| HOMO-LUMO Gap (ΔE) | 5.70 |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted onto the electron density surface and color-coded to show different potential values. wolfram.comuni-muenchen.de MEP maps are used to predict sites for electrophilic and nucleophilic attack. researchgate.netwalisongo.ac.idyoutube.com
For this compound, the MEP map would show:
Negative Potential (Red/Yellow): Regions of high electron density, primarily around the electronegative oxygen atom of the carbonyl group and to a lesser extent around the chlorine and bromine atoms. These are the sites susceptible to electrophilic attack. researchgate.net
Positive Potential (Blue): Regions of low electron density, typically located around the hydrogen atoms, especially the amide N-H proton. This is the primary site for nucleophilic attack. eurjchem.com
Neutral Potential (Green): Regions with intermediate potential, such as the carbon backbone.
This visualization provides an intuitive guide to the molecule's reactive behavior. xisdxjxsu.asia
To quantify the distribution of electronic charge, population analysis methods like Mulliken Population Analysis (MPA) or Natural Population Analysis (NPA) are employed. uba.arnih.govnih.gov These methods assign partial charges to each atom in the molecule based on the calculated wavefunction. While Mulliken charges are simpler to compute, they are known to be highly dependent on the basis set used. NPA is generally considered more robust and provides a more chemically intuitive picture of charge distribution. uni-rostock.deresearchgate.net
In this compound, the analysis would confirm that the highly electronegative atoms (O, N, Cl, Br) bear partial negative charges, while the carbonyl carbon and the hydrogen attached to the nitrogen would exhibit partial positive charges. This charge distribution influences the molecule's dipole moment and its intermolecular interactions.
Table 4: Illustrative Atomic Charges from Natural Population Analysis (Hypothetical Data)
| Atom | Natural Charge (e) |
|---|---|
| O (carbonyl) | -0.58 |
| N (amide) | -0.45 |
| C (carbonyl) | +0.65 |
| Br | -0.05 |
| Cl | -0.04 |
| H (on Nitrogen) | +0.38 |
Predicted Spectroscopic Parameters
No published data on the predicted spectroscopic parameters (such as IR, NMR, or mass spectrometry) for this compound were found. Computational chemistry methods, including Density Functional Theory (DFT), are commonly employed to predict such parameters, which can aid in the structural elucidation and characterization of novel compounds. However, it appears these calculations have not been performed or published for this specific acetamide derivative.
Quantitative Structure-Property Relationship (QSPR) Modeling
There are no available QSPR models or studies specifically involving this compound. QSPR modeling is a computational technique used to predict the physicochemical properties of chemicals from their molecular structure. The absence of such studies indicates that the relationships between the molecular descriptors of this compound and its properties have not been computationally explored and documented in the accessible literature.
Reaction Mechanism Elucidation via Computational Pathways
Detailed computational studies elucidating the reaction mechanism for the synthesis of this compound are not available in the scientific literature. Such studies typically involve high-level theoretical calculations to map the energetic landscape of a chemical reaction.
Transition State Characterization
No information regarding the characterization of transition states in the synthetic pathway of this compound could be located. The identification and analysis of transition state structures are crucial for understanding the kinetics and mechanism of a reaction at a molecular level.
Energy Profile Determination
A computationally determined energy profile for the formation of this compound has not been published. Such a profile would provide valuable insights into the thermodynamics and kinetics of the synthesis, including the energies of reactants, intermediates, transition states, and products.
Molecular Docking Studies for Intermolecular Interactions
No specific molecular docking studies for this compound have been reported in the reviewed literature. Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While studies exist for structurally similar acetamide derivatives, indicating the potential for such interactions, research focusing on the intermolecular interactions of this compound with specific biological targets is currently absent from public databases.
Reactivity Profiles and Mechanistic Studies
Nucleophilic Substitution Reactions at the Bromoacetyl Moiety
The most prominent feature of 2-Bromo-N-(3-chlorobenzyl)acetamide's reactivity is the bromoacetyl group. The bromine atom is attached to a carbon atom that is alpha to a carbonyl group, which significantly enhances its susceptibility to nucleophilic attack. This enhanced reactivity is a hallmark of alpha-haloamides and is central to their utility in synthetic chemistry. The reaction proceeds via a classic SN2 mechanism, where a nucleophile attacks the electrophilic carbon atom, leading to the displacement of the bromide ion as the leaving group. This process typically occurs with an inversion of stereochemistry if the alpha-carbon is a chiral center. libretexts.orgpressbooks.pub
Scope and Limitations with Various Nucleophiles
The electrophilic alpha-carbon of this compound readily reacts with a wide array of nucleophiles. The efficiency and outcome of these reactions, however, are dependent on the nature of the nucleophile.
Nitrogen Nucleophiles: Amines are common nucleophiles in reactions with α-bromoacetamides. For instance, various primary and secondary amines can displace the bromide to form the corresponding 2-amino-N-(3-chlorobenzyl)acetamide derivatives. irejournals.com Kinetic studies on analogous systems, such as the reaction of N-methyl-α-bromoacetanilides with benzylamines, have shown that the reaction mechanism can be concerted. researchgate.netiaea.org The reaction rates are influenced by the electronic properties of both the nucleophile and the substrate. researchgate.net
Sulfur Nucleophiles: Sulfur-based nucleophiles, such as thiols and thiolates, are particularly effective in reacting with α-halo ketones and amides. researchgate.net Their high nucleophilicity allows for rapid and efficient substitution reactions. For example, reactions with thiophenol or thioglycolic acid would be expected to proceed smoothly to yield the corresponding thioether derivatives. researchgate.net
Oxygen Nucleophiles: While oxygen nucleophiles like alcohols and carboxylates can react, they are generally less reactive than their nitrogen or sulfur counterparts under neutral conditions. The reactions often require basic conditions to deprotonate the nucleophile, thereby increasing its reactivity.
Carbon Nucleophiles: Carbanions and other carbon-based nucleophiles can also participate in these substitution reactions, leading to the formation of new carbon-carbon bonds.
The scope of the reaction is broad, but limitations can arise from steric hindrance around the reaction center or from competing side reactions, particularly under strongly basic conditions where elimination reactions might occur.
Kinetic and Thermodynamic Considerations
The kinetics of nucleophilic substitution at the bromoacetyl moiety are characteristic of SN2 reactions. The reaction rate is dependent on the concentrations of both the substrate (this compound) and the nucleophile. rsc.org
Kinetic studies on similar α-bromoacetamide systems reveal that the reaction mechanism and rate are sensitive to the substituents on both the nucleophile and the substrate. researchgate.netiaea.org For example, electron-donating groups on the nucleophile generally increase the reaction rate, while electron-withdrawing groups decrease it. Conversely, electron-withdrawing groups on the acetamide's aromatic ring can sometimes accelerate the reaction by making the alpha-carbon more electrophilic. researchgate.net
The thermodynamic favorability of the reaction is driven by the formation of a more stable bond between the carbon and the nucleophile compared to the carbon-bromine bond, and by the departure of the stable bromide leaving group.
Reactivity of the Amide Linkage
The amide bond in this compound is relatively stable due to resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group. However, it can undergo specific reactions under certain conditions.
Hydrolysis Pathways
Amide hydrolysis involves the cleavage of the amide bond to yield a carboxylic acid and an amine. This reaction can be catalyzed by either acid or base, typically requiring heating. chemguide.co.uk
Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which makes the carbonyl carbon more electrophilic and susceptible to attack by a water molecule. youtube.com Subsequent proton transfers lead to the formation of a tetrahedral intermediate, which then collapses to release the amine (as its ammonium salt) and the carboxylic acid. youtube.com This process is generally considered irreversible because the final amine product is protonated and no longer nucleophilic. youtube.com
Base-Catalyzed Hydrolysis: In the presence of a strong base like sodium hydroxide (B78521), the hydroxide ion directly attacks the carbonyl carbon. chemguide.co.uk This forms a tetrahedral intermediate which can then expel the amide anion. The amide anion subsequently deprotonates the newly formed carboxylic acid. This reaction is also effectively irreversible due to the final deprotonation step. researchgate.net While tertiary amides can be challenging to cleave, protocols using anhydrous hydroxide in aprotic solvents have been developed for mild hydrolysis. researchgate.netarkat-usa.org
Interactive Table: Amide Hydrolysis Conditions
| Condition | Reagents | Products | Key Features |
| Acidic | Dilute Acid (e.g., HCl), Heat | 2-Bromoacetic acid + 3-Chlorobenzylammonium salt | Protonation of carbonyl oxygen activates the amide for nucleophilic attack by water. youtube.com |
| Alkaline | Base (e.g., NaOH), Heat | Sodium 2-bromoacetate + 3-Chlorobenzylamine (B151487) | Direct attack of hydroxide ion on the carbonyl carbon. chemguide.co.uk |
N-Alkylation and N-Acylation Reactions
While the nitrogen atom of an amide is generally not very nucleophilic, N-alkylation can be achieved. This transformation is important for modifying the properties of amide-containing molecules. To achieve N-alkylation, the amide is typically first deprotonated with a strong base (like sodium hydride or potassium hydroxide) to form a more nucleophilic amide anion. researchgate.netsemanticscholar.org This anion can then react with an alkylating agent.
O-alkylation can sometimes be a competing reaction, where the electrophile attacks the more basic oxygen atom. semanticscholar.org However, N-alkylation products are generally the thermodynamically more stable isomers. researchgate.net The choice of base, solvent, and reaction conditions can influence the selectivity between N- and O-alkylation. researchgate.netsemanticscholar.org Catalytic methods using cobalt nanoparticles have also been developed for the N-alkylation of amides with alcohols. nih.gov
Aromatic Reactivity of the Chlorobenzyl Group
The chlorobenzyl group of the molecule can participate in electrophilic aromatic substitution (EAS) reactions. The position of attack by an incoming electrophile is directed by the two substituents already present on the benzene (B151609) ring: the chlorine atom and the benzylacetamide group. masterorganicchemistry.com
Directing Effects:
Chloro Group: The chlorine atom is an ortho-, para-directing group. Although it is deactivating due to its inductive electron-withdrawing effect, its lone pairs can donate electron density through resonance to stabilize the arenium ion intermediates formed during ortho and para attack. libretexts.org
Benzylacetamide Group (-CH₂NHC(O)CH₂Br): This group as a whole is deactivating due to the electron-withdrawing nature of the amide carbonyl group. It will direct incoming electrophiles to the meta position relative to itself.
Combined Influence: In this compound, the chlorine is at position 3. The primary directing group is the -CH₂NHC(O)CH₂Br, which is attached at position 1. The chlorine atom is at a meta position relative to the benzylacetamide group. The combined deactivating effects of both the chloro and the acetamide (B32628) groups make the ring significantly less reactive towards electrophilic aromatic substitution than benzene itself. masterorganicchemistry.comlibretexts.org Any substitution would likely be slow and require harsh conditions. The directing effects would lead to a complex mixture of products, with substitution occurring at positions ortho and para to the chlorine (positions 2, 4, 6) and meta to the benzylacetamide group (positions 3, 5). Given that position 3 is already occupied, substitution would be predicted to occur primarily at position 5, which is meta to the primary substituent and ortho to the chloro group.
Interactive Table: Directing Effects in Electrophilic Aromatic Substitution
| Substituent | Position on Ring | Type | Directing Effect |
| -Cl | 3 | Deactivating | Ortho, Para libretexts.org |
| -CH₂NHC(O)CH₂Br | 1 | Deactivating | Meta |
Electrophilic Aromatic Substitution Potentials
The benzene ring of this compound is substituted with two groups: a chlorine atom at the meta position relative to the benzyl (B1604629) group, and the N-benzylacetamide moiety itself. Both substituents significantly influence the ring's reactivity towards electrophiles and the regioselectivity of substitution.
The chlorine atom is an electron-withdrawing group via induction, which deactivates the aromatic ring, making it less reactive than benzene towards electrophilic attack. libretexts.org However, through resonance, it can donate lone-pair electrons, directing incoming electrophiles to the ortho and para positions relative to itself.
The N-(3-chlorobenzyl)acetamide group is more complex. The amide functionality is generally electron-withdrawing and deactivating. The entire -CH₂-NH-CO-CH₂Br substituent is bulky and deactivating due to the inductive effects of the carbonyl and bromo groups. This deactivation further reduces the likelihood of electrophilic aromatic substitution.
Considering the combined influence of both substituents, the aromatic ring is significantly deactivated. For an incoming electrophile, the directing effects of the two groups must be considered. The chlorine atom directs ortho and para. The N-benzylacetamide group at position 1 directs to its ortho and para positions (positions 2, 4, and 6). The interplay of these effects determines the potential sites for substitution, although harsh reaction conditions would likely be required to overcome the ring's deactivation.
Given these factors, predicting the major product of an electrophilic aromatic substitution reaction is complex. The positions ortho and para to the chlorine (positions 2, 4, and 6) are electronically favored, but steric hindrance from the bulky benzylacetamide group, particularly at position 2, would be a significant factor.
Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)
This compound possesses two distinct halogen atoms that can potentially participate in metal-catalyzed cross-coupling reactions: the aliphatic bromine and the aromatic chlorine. The Suzuki-Miyaura cross-coupling reaction, which forms carbon-carbon bonds using a palladium catalyst, is a prominent example of such transformations. nih.govtcichemicals.com
The reactivity of halides in Suzuki coupling generally follows the trend I > Br > OTf >> Cl. tcichemicals.com The aliphatic C-Br bond in the α-bromoacetamide moiety is highly susceptible to nucleophilic substitution, which often competes with or precedes oxidative addition to a low-valent metal center. However, the aryl-chloride bond on the benzyl group is a viable, albeit less reactive, handle for cross-coupling reactions.
Synthesizing biaryl compounds via Suzuki coupling is a cornerstone of modern organic chemistry. tcichemicals.com For the 3-chlorobenzyl group in the target molecule, a reaction with an arylboronic acid in the presence of a palladium catalyst and a base could lead to the formation of a biphenyl derivative. The success of such a reaction often depends on the choice of catalyst, ligand, and reaction conditions, as aryl chlorides require more active catalytic systems than aryl bromides or iodides. nih.govnih.gov
Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides
| Component | Example | Purpose |
|---|---|---|
| Aryl Halide | This compound | Substrate |
| Boronic Acid/Ester | Phenylboronic acid | Coupling partner |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Pre-catalyst for active Pd(0) species |
| Ligand | SPhos, XPhos, RuPhos | Stabilizes catalyst, facilitates oxidative addition |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates boronic acid (transmetalation step) |
| Solvent | Toluene, Dioxane, THF/H₂O | Solubilizes reactants and catalyst |
Research on unprotected ortho-bromoanilines has demonstrated that Suzuki-Miyaura reactions can proceed efficiently even with challenging substrates, tolerating various functional groups. nih.govrsc.org This suggests that the amide functionality in this compound would likely be compatible with these reaction conditions, allowing for selective coupling at the C-Cl position.
Synthesis and Characterization of Derivatized Compounds
Design Principles for Structural Modification
The rational design of new derivatives involves targeted alterations to two primary regions of the parent molecule: the benzyl (B1604629) ring and the acetamide (B32628) side chain.
The benzyl ring of 2-Bromo-N-(3-chlorobenzyl)acetamide offers a versatile platform for structural modification through electrophilic aromatic substitution. The existing chlorine atom at the meta-position (C3) is a deactivating group, yet it directs incoming electrophiles to the ortho and para positions relative to itself. msu.edu This directing effect is a key principle in designing polysubstituted analogues.
Key considerations for modifying the benzyl ring include:
Directing Effects: The chloro group will primarily direct new substituents to positions 2, 4, and 6. The steric hindrance from the N-acetamide group might influence the ratio of ortho to para substitution.
Electronic Effects: Introducing electron-donating groups (EDGs) like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) can increase the electron density of the ring, potentially making it more reactive in other reactions. Conversely, adding further electron-withdrawing groups (EWGs) like a nitro group (-NO₂) will further decrease the ring's electron density. msu.edu
The table below outlines potential substitution patterns and the reagents that could be used to achieve them.
| Target Position(s) | Substituent Group | Typical Reagents/Reaction |
| 2, 4, 6 | Nitro (-NO₂) | HNO₃, H₂SO₄ (Nitration) youtube.com |
| 2, 4, 6 | Bromo (-Br) | Br₂, FeBr₃ (Bromination) youtube.com |
| 2, 4, 6 | Alkyl (-R) | R-Cl, AlCl₃ (Friedel-Crafts Alkylation) youtube.com |
| 2, 4, 6 | Acyl (-COR) | RCOCl, AlCl₃ (Friedel-Crafts Acylation) youtube.com |
These reactions would typically be performed on a precursor like 3-chlorobenzylamine (B151487) before its reaction with bromoacetyl bromide to avoid potential side reactions with the acetamide group.
The acetamide portion of the molecule, specifically the bromine atom, is a prime site for modification via nucleophilic substitution. The bromine atom is a good leaving group, allowing for the introduction of a wide array of functional groups.
A general reaction scheme involves the displacement of the bromide ion by a nucleophile (Nu⁻): Cl-C₆H₄-CH₂-NH-CO-CH₂-Br + Nu⁻ → Cl-C₆H₄-CH₂-NH-CO-CH₂-Nu + Br⁻
This approach allows for the synthesis of diverse derivatives. For instance, reacting the parent compound with various primary or secondary amines can yield 2-amino-N-(3-chlorobenzyl)acetamide derivatives. irejournals.com Similarly, other nucleophiles can be employed to create new carbon-heteroatom bonds. The formation of cyclic chalcogenide compounds has been demonstrated by reacting related N-benzyl-2-chloro-N-(2-chloroacetyl)acetamide structures with reagents like sodium sulfide (B99878) (Na₂S) or sodium hydrogen selenide (B1212193) (NaHSe). ekb.eg
The following table presents examples of potential modifications.
| Nucleophile | Reagent Example | Resulting Functional Group |
| Amine | Piperidine | 2-(Piperidin-1-yl) |
| Thiolate | Sodium thiomethoxide (NaSCH₃) | 2-(Methylthio) |
| Azide (B81097) | Sodium azide (NaN₃) | 2-Azido |
| Hydroxide (B78521) | Sodium hydroxide (NaOH) | 2-Hydroxy |
Synthetic Strategies for Analogues
The construction of a library of derivatives can be approached through two main strategies: divergent synthesis, where a common intermediate is used to generate a wide range of products, and convergent synthesis, where different fragments of the molecule are synthesized separately before being combined.
A divergent synthesis strategy maximizes efficiency by using a late-stage common intermediate to create a variety of analogues. beilstein-journals.org For derivatives of this compound, the parent compound itself can serve as this key intermediate.
Divergent Synthesis from the Parent Compound
Starting from this compound, different reaction pathways lead to diverse products. One path shows reaction with an amine (R₂NH) to yield an amino derivative. Another path shows reaction with a thiol (RSH) to yield a thioether derivative. A third path shows reaction with an alcohol (ROH) to yield an ether derivative.
This method is highly effective for modifying the acetamide side chain, as described in section 6.1.2. A single batch of the parent compound can be divided and reacted with numerous different nucleophiles to rapidly generate a library of derivatives with varied functional groups at the C2 position of the acetamide moiety.
In a convergent synthesis, molecular fragments are prepared independently and then joined together in the final steps. This approach is particularly useful for creating derivatives with significant modifications in different parts of the molecule, such as substitutions on both the benzyl ring and the acetamide chain.
Convergent Synthesis of a Disubstituted Analogue
Two separate reaction schemes are shown. Scheme A starts with 3-chloro-4-nitro-toluene and through a series of reactions produces 3-chloro-4-nitro-benzylamine. Scheme B starts with thiourea (B124793) and chloroacetic acid to produce 2-mercaptoacetic acid. In the final step, the products from Scheme A and Scheme B are combined to form the final, complex derivative.
For example, to synthesize a derivative with a nitro group on the benzyl ring and a thiol group on the acetamide chain, a convergent approach would be superior:
Fragment A Synthesis: 3-chlorobenzylamine is nitrated to produce a mixture of nitro-substituted benzylamines, from which the desired isomer (e.g., 3-chloro-4-nitrobenzylamine) is isolated.
Fragment B Synthesis: Bromoacetyl bromide is reacted with a protected thiol to create a modified acyl bromide.
Final Coupling: The substituted benzylamine (B48309) (Fragment A) is reacted with the modified acyl bromide (Fragment B), followed by deprotection, to yield the final product.
This method allows for greater structural complexity and avoids issues with incompatible reagents or protecting group strategies that might arise in a lengthy linear synthesis.
Advanced Characterization of Novel Derivatives
The definitive identification of newly synthesized derivatives of this compound relies on a combination of spectroscopic techniques. Each method provides specific structural information that, when combined, allows for unambiguous structure elucidation. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework of the molecule.
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For example, the displacement of the bromine on the acetamide side chain by an amino group would cause a significant upfield shift of the adjacent methylene (B1212753) (-CH₂-) protons. irejournals.com
¹³C NMR: Shows the number of non-equivalent carbon atoms and their chemical environment. The carbon attached to the bromine (C-Br) would have a characteristic chemical shift that would change dramatically upon substitution. irejournals.com
Mass Spectrometry (MS): This technique provides the molecular weight of the compound and information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The presence of chlorine and bromine atoms gives a distinctive isotopic pattern that is easily recognizable. ijpsr.info
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. Key absorptions for these derivatives include the N-H stretch and C=O stretch of the secondary amide, and vibrations corresponding to the substituted benzene (B151609) ring. ijpsr.info
The table below summarizes the expected characterization data for the parent compound and a hypothetical derivative, 2-Amino-N-(3-chlorobenzyl)acetamide.
| Technique | This compound (Expected) | 2-Amino-N-(3-chlorobenzyl)acetamide (Expected Change) |
| ¹H NMR | -CH₂-Br signal around 3.9-4.1 ppm; -CH₂-NH- signal around 4.4 ppm; N-H signal around 8.5 ppm. | -CH₂-Br signal disappears; new -CH₂-NH₂ signal appears at a higher field (upfield shift, ~3.2 ppm). |
| ¹³C NMR | -CH₂-Br carbon signal around 28-30 ppm. | -CH₂-Br carbon signal is replaced by a -CH₂-N signal at a different chemical shift (~45-50 ppm). |
| IR | Strong C=O stretch (~1670 cm⁻¹); N-H stretch (~3300 cm⁻¹); C-Br stretch (~650 cm⁻¹). | C-Br stretch disappears; new N-H bending vibrations may appear for the primary amine. |
| MS | Molecular ion peak showing characteristic M, M+2, M+4 pattern for Br and Cl isotopes. | Molecular ion peak shifts to a lower m/z value corresponding to the replacement of Br with NH₂. |
By applying these design principles, synthetic strategies, and characterization methods, a wide range of novel derivatives based on the this compound scaffold can be systematically prepared and validated.
Structure-Reactivity Relationships in Derivatives
The structure-reactivity relationship (SRR) of the synthesized derivatives would explore how modifications in the chemical structure influence their chemical reactivity or biological activity. The key areas of structural variation in the derivatives of this compound would be the nature of the substituent 'Nu' introduced at the acetamido methyl group.
Influence of the Nucleophile (Nu):
Steric Effects: The size and bulkiness of the 'Nu' group would play a critical role. Large, bulky substituents could hinder the molecule's ability to fit into the active site of a biological target, thus reducing its activity. Conversely, in some cases, a bulky group might enhance selectivity.
Hydrogen Bonding: The ability of the 'Nu' group to act as a hydrogen bond donor or acceptor would be a crucial factor in its interaction with biological macromolecules like enzymes and receptors.
Research Findings from Analogous Compounds:
Studies on various N-substituted acetamide derivatives have highlighted the importance of the substituent on the biological activity. For example, in a series of thiazolyl N-benzyl-substituted acetamide derivatives, the nature of the substituent on the benzylamine moiety was found to be critical for their Src kinase inhibitory activity. chapman.edu Similarly, in a review of acetamide derivatives as COX-II inhibitors, the nature of the substituents on the acetamide scaffold was shown to be a key determinant of their potency and selectivity. archivepp.com
By systematically varying the nucleophile 'Nu' and evaluating the resulting changes in chemical or biological activity, a quantitative structure-activity relationship (QSAR) could be developed. This would allow for the prediction of the activity of new derivatives and guide the design of compounds with optimized properties.
Advanced Research Applications in Organic Chemistry
Role as Synthetic Intermediates in Complex Molecule Synthesis
Research into related N-phenylacetamide derivatives has highlighted their significance in the generation of pharmacologically active compounds. For instance, the synthesis of 2-amino-N-(p-chlorophenyl) acetamide (B32628) derivatives has been achieved through the reaction of 2-bromo-N-(p-chlorophenyl) acetamide with various amines. irejournals.com This analogous transformation underscores the potential of 2-Bromo-N-(3-chlorobenzyl)acetamide to serve as a precursor for a diverse range of substituted acetamides with potential biological activities. The core reaction involves the displacement of the bromide ion by a primary or secondary amine, a fundamental step in the construction of more elaborate molecular frameworks.
Furthermore, N-substituted acetamide derivatives have been explored as antagonists for the P2Y14 receptor, which is implicated in inflammatory diseases. nih.gov The synthetic strategies employed in these studies often rely on the coupling of a bromo- or chloroacetamide with an appropriate amine-containing fragment. nih.gov This highlights the role of haloacetamide intermediates in the rapid assembly of compound libraries for drug discovery. The 3-chlorobenzyl group in this compound can be a key pharmacophoric element or a handle for further synthetic modifications.
The versatility of the bromoacetyl group extends to the formation of heterocyclic compounds. Through intramolecular cyclization reactions, or by reacting with dinucleophilic reagents, it is conceivable that this compound could be a precursor to various nitrogen- and oxygen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.
Ligand Design and Coordination Chemistry
The design of ligands is a cornerstone of coordination chemistry, with applications ranging from catalysis to materials science and bioinorganic chemistry. This compound possesses several features that make it an intriguing candidate for ligand development. The amide oxygen and nitrogen atoms can act as donor sites for metal coordination. While the bromoacetyl group is primarily a reactive site, its derivatives can introduce additional coordinating functionalities.
The N-benzylacetamide scaffold itself has been shown to form coordination complexes with transition metals. researchgate.net By extension, this compound can be envisioned as a precursor to more complex ligands. For example, nucleophilic substitution of the bromide with sulfur- or phosphorus-containing nucleophiles could generate bidentate or even tridentate ligands with a combination of hard (N, O) and soft (S, P) donor atoms. uci.edu The presence of the 3-chloro substituent on the benzyl (B1604629) ring can also influence the electronic properties of the resulting ligand and, consequently, the catalytic activity or photophysical properties of its metal complexes.
A study on N-(4-(N-(8-hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide demonstrates how the acetamide moiety can be part of a larger, multidentate ligand system capable of chelating various transition metal ions. researchgate.net This highlights the modularity of ligand design, where a core structure like N-benzylacetamide can be elaborated to achieve specific coordination preferences and functionalities. The synthesis of such a complex ligand from a simpler acetamide precursor showcases the potential synthetic pathways available for modifying this compound. researchgate.net
The table below illustrates the potential for ligand modification starting from a generic N-benzylacetamide core, which is analogous to this compound.
| Precursor Moiety | Modifying Reagent | Resulting Ligand Type | Potential Donor Atoms |
| N-Benzylacetamide | Thio- or phosphine-nucleophile | Bidentate/Tridentate | N, O, S/P |
| N-Benzylacetamide | Introduction of a chelating group (e.g., pyridine (B92270), quinoline) | Multidentate | N, O, and others from the chelating group |
Exploring Supramolecular Assembly through Intermolecular Interactions
Supramolecular chemistry investigates the formation of complex, ordered structures through non-covalent interactions. This compound is well-suited for such studies due to the variety of intermolecular forces it can engage in, including hydrogen bonding, halogen bonding, and π-π stacking.
The amide group is a classic motif for forming robust hydrogen bonds. The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen is an excellent acceptor. youtube.com In the crystal structures of related acetamides, such as N-benzylacetamide and N-(3-chlorophenyl)acetamide, extensive networks of N-H···O hydrogen bonds are observed, often leading to the formation of infinite chains or dimeric motifs. researchgate.netnih.gov
The chlorobenzyl group also provides a phenyl ring capable of participating in π-π stacking interactions. The interplay between hydrogen bonding, halogen bonding, and π-π stacking can lead to the formation of intricate and predictable supramolecular structures. researchgate.netnih.gov The study of these interactions in the solid state, often through X-ray crystallography, provides fundamental insights into crystal engineering and the design of new materials with desired properties.
The following table summarizes the key intermolecular interactions that can be anticipated in the supramolecular assembly of this compound, based on studies of analogous molecules. researchgate.netnih.govresearchgate.netresearchgate.net
| Interaction Type | Donor | Acceptor | Consequence in Supramolecular Assembly |
| Hydrogen Bonding | N-H | C=O | Formation of chains and dimers |
| Halogen Bonding | C-Br, C-Cl | Halogen atom, O, N | Directional control of crystal packing |
| π-π Stacking | Phenyl ring | Phenyl ring | Stabilization of layered structures |
| Weak C-H···X Interactions | C-H | Cl, Br, O | Further stabilization of the crystal lattice |
Future Research Directions and Outlook
Development of Novel Synthetic Routes
The development of new and improved methods for synthesizing 2-Bromo-N-(3-chlorobenzyl)acetamide is a key area of future research. Current synthetic strategies often rely on conventional methods that may involve harsh reagents or produce significant waste. Future efforts will likely focus on creating more efficient, cost-effective, and environmentally friendly synthetic pathways.
In-depth Mechanistic Understanding through Advanced Techniques
A thorough understanding of the reaction mechanisms involving this compound is fundamental to optimizing its use and discovering new applications. Advanced analytical techniques will be instrumental in providing detailed insights into how this compound behaves at a molecular level.
Future research will likely employ sophisticated spectroscopic methods, such as in-situ infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy, to monitor reactions in real-time. This will allow for the identification of transient intermediates and the elucidation of complex reaction kinetics. Isotopic labeling studies, combined with mass spectrometry, can provide definitive evidence for proposed reaction pathways. A deeper mechanistic understanding will enable chemists to fine-tune reaction conditions to favor desired outcomes and suppress unwanted side reactions.
Exploration of New Chemical Transformations
This compound serves as a versatile building block in organic synthesis. cymitquimica.com Its chemical structure, featuring both an electrophilic carbon atom adjacent to the bromine and a nucleophilic amide group, allows for a variety of chemical transformations. Future research will undoubtedly focus on exploring new reactions that exploit these features.
A significant area of investigation will be its use in the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. The development of novel cycloaddition reactions or multicomponent reactions involving this compound could lead to the efficient construction of complex molecular architectures. Additionally, its application in transition-metal-catalyzed cross-coupling reactions could open up new avenues for the formation of carbon-carbon and carbon-heteroatom bonds, expanding the synthetic toolbox available to chemists.
Computational Design and Prediction of Reactivity
Computational chemistry has become an indispensable tool in modern drug discovery and materials science. In the context of this compound, computational modeling can provide valuable predictions about its reactivity and guide experimental work.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-Bromo-N-(3-chlorobenzyl)acetamide, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. A general procedure involves reacting 3-chlorobenzylamine with bromoacetyl bromide in anhydrous dichloromethane (DCM) under nitrogen, with triethylamine (TEA) as a base. Yield optimization (e.g., 91% in related bromoacetamide derivatives) requires controlled stoichiometry (1:1.2 amine:bromoacetyl bromide) and low temperatures (0–5°C) to minimize side reactions . Variations in solvent (e.g., DMSO for polar intermediates) and reaction time (12–24 hr) are critical for purity. Post-synthesis purification via silica gel chromatography (ethyl acetate/hexane, 3:7) is recommended .
Q. How is this compound characterized structurally, and what analytical techniques are essential?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is primary:
- ¹H NMR : Peaks at δ 10.5 (amide NH), 7.5–7.3 (aromatic protons from 3-chlorobenzyl), and δ 4.0 (CH₂Br) confirm connectivity.
- ¹³C NMR : Signals at ~163 ppm (amide carbonyl) and 135–120 ppm (aromatic carbons) validate the structure . High-resolution mass spectrometry (HRMS) or ESI-MS provides molecular ion validation (e.g., [M+H]⁺ at m/z 291.9 for C₉H₈BrClNO). Purity assessment via HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .
Q. What stability considerations are critical for storing this compound?
- Methodological Answer : The compound is light- and moisture-sensitive. Store under inert gas (argon) at –20°C in amber vials. Degradation pathways include hydrolysis of the bromoacetamide group, monitored via periodic NMR or TLC. Stabilizers like molecular sieves (3Å) in storage containers reduce moisture-induced decomposition .
Advanced Research Questions
Q. How do electronic effects of substituents (e.g., trifluoromethyl vs. chloro) on the benzyl group modulate biological activity in SAR studies?
- Methodological Answer : Substituents alter electron density and steric bulk, impacting target binding. For example, 3-(trifluoromethyl)benzyl analogs show enhanced lipophilicity (logP ~2.8 vs. ~2.2 for chloro derivatives), improving membrane permeability in anti-HIV assays . Computational modeling (DFT for electrostatic potential maps) and in vitro IC₅₀ assays (e.g., HIV-1 TAR RNA inhibition) quantify substituent effects. Synthetic diversification via Buchwald-Hartwig amination or Suzuki coupling enables systematic SAR exploration .
Q. How can researchers resolve contradictions in reported NMR data for bromoacetamide derivatives?
- Methodological Answer : Discrepancies in δ values (e.g., CH₂Br shifts between δ 3.9–4.1) arise from solvent polarity (DMSO vs. CDCl₃) or concentration. Standardize protocols:
- Use deuterated solvents consistently.
- Validate against crystallographic data (e.g., SHELX-refined structures) to confirm assignments .
- Cross-check with 2D NMR (HSQC, HMBC) for unambiguous correlation of protons and carbons .
Q. What in vitro toxicological profiles are reported for halogenated acetamides, and how do they inform safety protocols?
- Methodological Answer : Chloroacetamides (structurally related) exhibit hepatotoxicity via glutathione depletion. For this compound:
- Cytotoxicity assays (MTT/PI staining in HepG2 cells) show EC₅₀ values >100 µM, suggesting low acute toxicity.
- Genotoxicity screening (Ames test, micronucleus assay) is critical due to IARC’s classification of acetamide derivatives as possible carcinogens . Mitigate risks via fume hood handling and PPE (nitrile gloves, lab coats).
Q. Which computational tools are effective for predicting the crystallographic behavior of this compound?
- Methodological Answer : SHELX suite (SHELXD for structure solution, SHELXL for refinement) is widely used. Key steps:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
